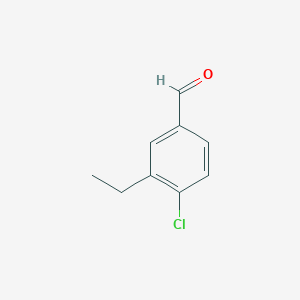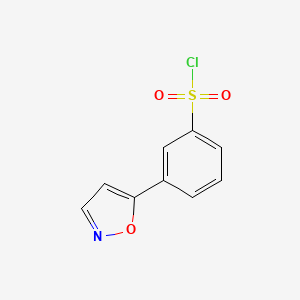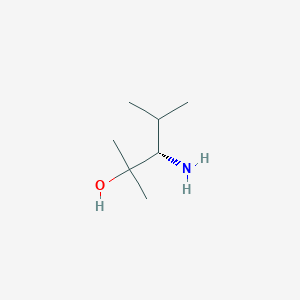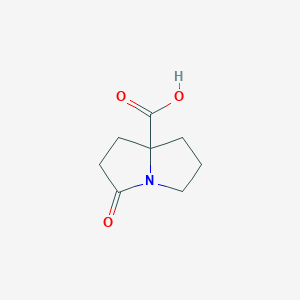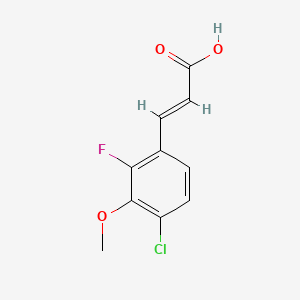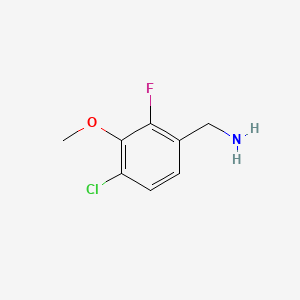![molecular formula C8H8F2O B1426071 [4-(Difluoromethyl)phenyl]methanol CAS No. 444915-77-9](/img/structure/B1426071.png)
[4-(Difluoromethyl)phenyl]methanol
描述
4-(Difluoromethyl)phenyl]methanol, also known as 4-DFM, is an organic compound with a molecular formula of C7H7F2O. It is an intermediate in the synthesis of various pharmaceuticals and other compounds. 4-DFM is a colorless liquid with a faint odor and a melting point of -84 °C. It is slightly soluble in water and miscible in organic solvents.
科学研究应用
Catalysis in Organic Reactions
[4-(Difluoromethyl)phenyl]methanol is instrumental in catalysis, particularly in organic reactions. Palladium nanoparticles stabilized by related compounds are used as recoverable catalysts for Suzuki cross-couplings and Heck reactions in fluorous biphasic conditions (Moreno-Mañas, Pleixats, & Villarroya, 2001). Additionally, its derivatives have been used as organocatalysts for enantioselective epoxidation of α,β-enones, showcasing its utility in producing high yields and enantioselectivities (Lu, Xu, Liu, & Loh, 2008).
Material Science and Chemistry
In the field of material science, derivatives of [4-(Difluoromethyl)phenyl]methanol are used to enhance the efficiency of polymer solar cells through methanol treatment, leading to improvements in voltage, current, and overall device performance (Zhou et al., 2013). Another study reports the use of tris(4-azidophenyl)methanol as a multifunctional thiol protecting group in peptoid synthesis and materials chemistry applications (Qiu et al., 2023).
Spectroscopy and Photophysical Studies
The compound and its analogs are important in spectroscopy, with studies revealing the interaction of alcohols with fluorophenylacetylenes, which include derivatives of [4-(Difluoromethyl)phenyl]methanol. These studies provide insights into hydrogen bonding behaviors and molecular interactions (Maity, Maity, & Patwari, 2011). Moreover, fluorescence studies of its derivatives in various media have helped in understanding the electronic absorption and emission properties of these compounds (Singh & Darshi, 2004).
Fundamental Chemical Research
The compound has significant applications in fundamental chemical research. For instance, it's used in the synthesis of cationic merocyanine dyes, showcasing its utility in generating photomerocyanines (Aiken et al., 2013). Additionally, it's used in the N-methylation of amines and transfer hydrogenation of nitroarenes using methanol, underlining its role in selective chemical transformations (Sarki et al., 2021).
属性
IUPAC Name |
[4-(difluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c9-8(10)7-3-1-6(5-11)2-4-7/h1-4,8,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYFWZBWPUDNAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601300352 | |
| Record name | 4-(Difluoromethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601300352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Difluoromethyl)phenyl]methanol | |
CAS RN |
444915-77-9 | |
| Record name | 4-(Difluoromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=444915-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Difluoromethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601300352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Difluoromethyl)benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

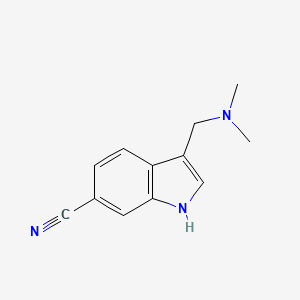
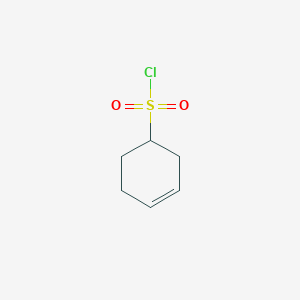
![Benzo[b]thiophene-2-sulfonyl chloride, 7-methyl-](/img/structure/B1425994.png)

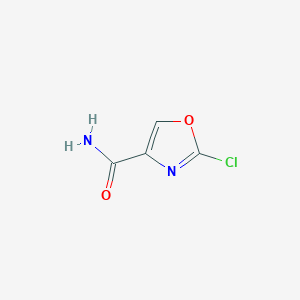
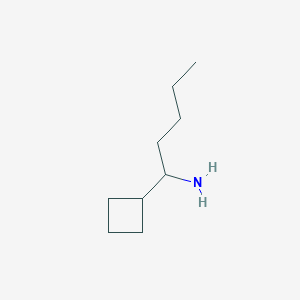
![1-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1426001.png)
![7-Chloro[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1426002.png)
